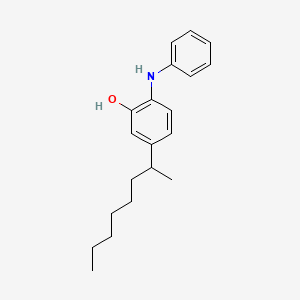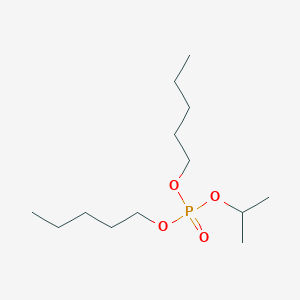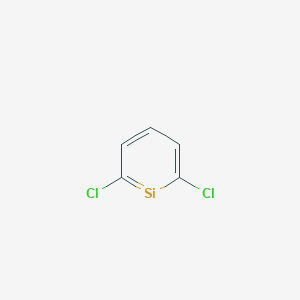![molecular formula C8H12O2 B12604935 5,10-Dioxaspiro[3.6]dec-7-ene CAS No. 902137-92-2](/img/structure/B12604935.png)
5,10-Dioxaspiro[3.6]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dioxaspiro[3.6]dec-7-ene: is a spiro compound characterized by a unique structure where two rings share a single common atom. This compound has the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . The spiro structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dioxaspiro[3.6]dec-7-ene typically involves the reaction of diols with cyclic ketones. One common method is the acetal formation reaction, where a diol reacts with a cyclic ketone under acidic conditions to form the spiro compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetal formation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dioxaspiro[3.6]dec-7-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 5,10-Dioxaspiro[3.6]dec-7-ene is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for creating complex molecular architectures .
Biology: In biological research, spiro compounds like this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 5,10-Dioxaspiro[3.6]dec-7-ene involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-ene
- Spiro[5.5]undecane
- 1-Oxaspiro[3.6]dec-7-ene
Comparison: 5,10-Dioxaspiro[3.6]dec-7-ene is unique due to its specific ring structure and the presence of two oxygen atoms within the spiro ring. This configuration imparts distinct chemical reactivity and physical properties compared to other spiro compounds . For example, 1,4-Dioxaspiro[4.5]dec-7-ene has a different ring size and oxygen placement, leading to variations in reactivity and applications .
Properties
CAS No. |
902137-92-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,10-dioxaspiro[3.6]dec-7-ene |
InChI |
InChI=1S/C8H12O2/c1-2-7-10-8(9-6-1)4-3-5-8/h1-2H,3-7H2 |
InChI Key |
SREBIJOJKPYKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)OCC=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)

![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)

![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)

![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)
